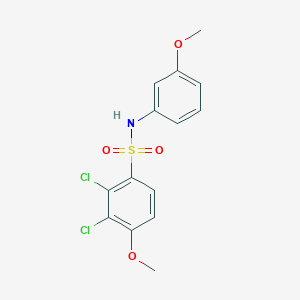

![molecular formula C17H20N2O4S B296846 N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in treating chronic pain. It was initially developed by the pharmaceutical company, Spinifex Pharmaceuticals, as a treatment for neuropathic pain. EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain perception.

Mecanismo De Acción

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide works by blocking the activity of the TRPV1 ion channel, which is involved in pain perception. TRPV1 is activated by a variety of stimuli, including heat, capsaicin (the compound that makes chili peppers spicy), and acid. When activated, TRPV1 causes the release of neurotransmitters that signal pain to the brain. By blocking the activity of TRPV1, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide reduces the amount of pain signaling that occurs.

Biochemical and Physiological Effects:

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the release of neurotransmitters that signal pain to the brain. This reduction in neurotransmitter release is thought to be due to the blocking of TRPV1 activity. N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to reduce the activity of glial cells, which are involved in the maintenance of chronic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce pain intensity and improve quality of life in patients with neuropathic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, so there is a large body of literature available on its use. Another advantage is that it has a well-understood mechanism of action, which makes it easier to design experiments that test its effects. One limitation is that it is a small molecule drug, which means that it may have limited bioavailability and may not be able to penetrate certain tissues. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are a number of future directions for research on N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its use in treating chronic pain. This could involve testing its efficacy in different types of pain, such as inflammatory pain or cancer pain. Another direction is to investigate its potential use in combination with other pain medications. This could involve testing its efficacy in reducing the dose of other pain medications needed to achieve pain relief. Finally, there is potential for N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide to be used in other areas of medicine, such as oncology or dermatology, where TRPV1 is involved in disease processes.

Métodos De Síntesis

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxyaniline with 4-chloro-3-nitrobenzoic acid to form 4-ethoxy-N-(4-nitrophenyl)benzamide. This compound is then reduced using palladium on carbon and hydrogen gas to form 4-ethoxy-N-(4-aminophenyl)benzamide. The final step involves the reaction of 4-ethoxy-N-(4-aminophenyl)benzamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical trials for its potential use in treating chronic pain. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain behavior in animal models of neuropathic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be safe and well-tolerated in healthy volunteers and patients with neuropathic pain.

Propiedades

Fórmula molecular |

C17H20N2O4S |

|---|---|

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |

InChI |

InChI=1S/C17H20N2O4S/c1-4-23-16-11-7-14(8-12-16)18-17(20)13-5-9-15(10-6-13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20) |

Clave InChI |

ACHIMTKREDUGDM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |

SMILES canónico |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296763.png)

![N-(2-bromophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296764.png)

![N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296765.png)

![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296766.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296769.png)

![3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B296771.png)

![2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B296773.png)

![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296774.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide](/img/structure/B296778.png)

![N-[4-(acetylamino)phenyl]-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296780.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B296782.png)

![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296783.png)